molecular formula C6H12F3N B2908112 (2S)-4,4,4-trifluoro-3,3-dimethylbutan-2-amine CAS No. 1350798-00-3

(2S)-4,4,4-trifluoro-3,3-dimethylbutan-2-amine

Cat. No. B2908112
CAS RN: 1350798-00-3
M. Wt: 155.164
InChI Key: YEPSKCNKELIRAU-BYPYZUCNSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions or processes used to synthesize the compound. It may include starting materials, reagents, catalysts, reaction conditions, and the overall yield .


Molecular Structure Analysis

Molecular structure analysis often involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography. Computational methods can also be used to predict the structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. It also involves understanding how these properties influence the compound’s behavior in different environments .

Mechanism of Action

If the compound is biologically active, its mechanism of action would involve how it interacts with biological systems or processes. This could involve binding to specific receptors, inhibition of certain pathways, or other biochemical interactions .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, reactivity, and environmental impact. Material Safety Data Sheets (MSDS) are often used as a source of this information .

properties

IUPAC Name

(2S)-4,4,4-trifluoro-3,3-dimethylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N/c1-4(10)5(2,3)6(7,8)9/h4H,10H2,1-3H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPSKCNKELIRAU-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)(C)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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